3-[(4-Aminopiperidin-1-yl)methyl]phenol
Description
Overview of Research Significance for Aminopiperidine-Phenol Conjugates
Aminopiperidine-phenol conjugates represent a significant area of interest in medicinal chemistry due to the versatile pharmacological activities associated with both the aminopiperidine and phenol (B47542) substructures. The piperidine (B6355638) ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a versatile linker. nih.gov The addition of an amino group to the piperidine ring introduces a basic center that can be crucial for molecular interactions with biological targets.
The phenol group, a hydroxyl group attached to a benzene (B151609) ring, is another key pharmacophore. It can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for various types of interactions with biological macromolecules. The combination of these two moieties in a single molecule creates a scaffold with the potential for diverse biological activities, making such conjugates attractive for drug discovery and development.
Research into aminopiperidine derivatives has revealed a wide array of pharmacological applications. These compounds have been investigated for their potential as:
Cognition enhancers: Certain 4-aminopiperidine (B84694) analogues have demonstrated potent nootropic activity, suggesting their potential in treating cognitive deficits associated with neurodegenerative diseases.
Sigma receptor ligands: Derivatives of piperidine have been synthesized and evaluated as ligands for sigma receptors, which are implicated in pain and various neurological disorders.
Antibacterial agents: Novel aminopiperidine derivatives have shown remarkable antimicrobial properties, particularly against Gram-positive bacteria. nih.gov
Anticancer agents: The piperidine framework has been explored for its potential in developing compounds with antiproliferative activity against various cancer cell lines.
Treatment of neurodegenerative diseases: Piperidine derivatives are being investigated as potential therapeutic agents for conditions like Alzheimer's and Parkinson's disease.
The conjugation of a phenol moiety to the aminopiperidine scaffold can further modulate the compound's physicochemical properties, such as solubility and lipophilicity, and introduce new interaction points with biological targets, potentially enhancing efficacy or altering the pharmacological profile.
Foundational Research Perspectives on 3-[(4-Aminopiperidin-1-yl)methyl]phenol
While extensive research on the specific compound this compound is not widely available in public-domain scientific literature, its chemical structure suggests it is an area of active investigation, likely as a novel chemical entity or a key intermediate in the synthesis of more complex molecules. The foundational interest in this compound stems from the established importance of its constituent parts.
The synthesis of such a molecule would typically involve established organic chemistry reactions. For instance, the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, is a common method for synthesizing compounds with a similar structure. In the case of this compound, a plausible synthetic route could involve the reaction of phenol, formaldehyde, and 4-aminopiperidine.
The physicochemical properties of this compound can be predicted based on its structure. The presence of the basic aminopiperidine moiety and the acidic phenol group suggests that the compound will exhibit amphoteric properties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.28 g/mol |
| Boiling Point | ~340 °C |
| pKa (most acidic) | ~10 (Phenolic OH) |
| pKa (most basic) | ~9-10 (Piperidine N) |
Note: These values are estimations and may vary from experimentally determined values.
The research trajectory for a compound like this compound would likely involve its synthesis, purification, and characterization, followed by a comprehensive evaluation of its biological activities. This would include screening against a variety of biological targets to identify any potential therapeutic applications. Given the known activities of related compounds, initial investigations might focus on its potential as a neurological agent, an antimicrobial, or an anticancer compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-aminopiperidin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-4-6-14(7-5-11)9-10-2-1-3-12(15)8-10/h1-3,8,11,15H,4-7,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAURZPJBMDKXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589419 | |
| Record name | 3-[(4-Aminopiperidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946679-47-6 | |
| Record name | 3-[(4-Aminopiperidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Investigations of 3 4 Aminopiperidin 1 Yl Methyl Phenol Derivatives
Fundamental Principles of Structure-Activity Relationships in Aminopiperidine-Phenol Scaffolds
The biological activity of compounds based on the aminopiperidine-phenol scaffold is governed by a combination of steric, electronic, and hydrophobic factors. The aminopiperidine moiety often serves as a key pharmacophoric element, capable of forming crucial interactions with biological targets. The basic nitrogen of the piperidine (B6355638) ring can act as a proton acceptor in hydrogen bonds or engage in ionic interactions, which are often critical for anchoring the molecule within a receptor's binding site. The 4-amino group provides an additional site for hydrogen bonding, potentially enhancing binding affinity and specificity.
Influence of Structural Modifications on Biological Efficacy
Systematic modifications of the 3-[(4-Aminopiperidin-1-yl)methyl]phenol scaffold have been undertaken to elucidate the contribution of each structural component to its biological activity. These investigations typically involve variations of the piperidine ring, the phenolic moiety, and the linking group.
Substituent Variations on the Piperidine Ring
The 4-amino group on the piperidine ring has been a primary target for modification. In a study focused on developing anticancer agents based on a closely related 3-(4-aminopiperidin-1-yl)methyl magnolol (B1675913) scaffold, researchers synthesized a series of derivatives with varying substituents on this amino group. The parent compound with an unsubstituted amino group (C2) exhibited moderate antiproliferative activity against H460, HCC827, and H1975 non-small cell lung cancer cell lines.
Introduction of small alkyl groups, such as methyl or ethyl, on the 4-amino group was generally well-tolerated and in some cases led to a slight improvement in activity. However, the incorporation of a larger and more rigid cyclopropyl (B3062369) group resulted in a significant enhancement of antiproliferative potency. Notably, acylation of the 4-amino group with small acyl groups like acetyl or propionyl also boosted activity. The most potent compound in this series, compound 30 , featured a cyclopropanecarbonyl group on the 4-amino position. This derivative displayed IC50 values in the sub-micromolar range (0.63-0.93 µM), representing a significant improvement over the lead compound. This suggests that a specific steric and electronic profile at the 4-position of the piperidine ring is crucial for optimal anticancer activity.
Modifications of the Phenolic Moiety
The phenolic hydroxyl groups are critical for the biological activity of this class of compounds. In the context of the 3-(4-aminopiperidin-1-yl)methyl magnolol derivatives, which possess two phenolic hydroxyls, modifications to these groups have been explored. Etherification of one or both hydroxyl groups generally leads to a decrease or loss of activity, highlighting the importance of the free hydroxyls for interaction with the biological target.
Furthermore, the introduction of additional substituents on the phenolic ring can influence activity. For instance, the position and nature of these substituents can alter the electronic properties and steric profile of the phenolic moiety, thereby affecting its binding affinity. The magnolol scaffold itself, being a biphenol, presents a more complex system than a simple phenol (B47542), where the relative orientation of the two aromatic rings can also play a role in biological activity.
Impact of Linker and Bridging Group Alterations
The methylene (B1212753) linker between the piperidine nitrogen and the phenolic ring plays a crucial role in defining the spatial relationship between these two key pharmacophoric elements. While extensive studies on modifying this specific linker in the this compound series are not widely reported, general principles from related scaffolds suggest that the length and rigidity of the linker are critical.
Context-Specific Structure-Activity Relationships
The SAR of this compound derivatives is highly dependent on the biological target and the therapeutic area of interest. The following subsection details the SAR specifically within the context of anticancer activity.
SAR in Anticancer Activity Studies
As previously discussed, extensive SAR studies on 3-(4-aminopiperidin-1-yl)methyl magnolol derivatives have provided valuable insights into their anticancer potential against non-small cell lung cancer (NSCLC). The key findings from this research underscore the importance of specific structural features for potent antiproliferative activity.
The primary determinant of enhanced anticancer efficacy was found to be the nature of the substituent on the 4-amino group of the piperidine ring. The data clearly indicates that while small alkyl groups are tolerated, a cyclopropylcarbonyl moiety provides the optimal combination of size, shape, and electronic properties for potent activity. This is evident from the significantly lower IC50 values of compound 30 compared to the parent compound C2 and other derivatives.
The following interactive data table summarizes the antiproliferative activities of selected 3-(4-aminopiperidin-1-yl)methyl magnolol derivatives against various NSCLC cell lines.
The data clearly illustrates that the nature of the substituent at the 4-amino position of the piperidine ring is a critical determinant of the anticancer activity of these compounds. The significant increase in potency observed with the cyclopropanecarbonyl group in compound 30 suggests that this modification optimizes the interaction with the biological target, leading to enhanced antiproliferative effects.
SAR in Antifungal Activity Investigations
While direct structure-activity relationship (SAR) studies focusing specifically on the antifungal properties of this compound derivatives are not extensively documented in publicly available research, valuable insights can be drawn from investigations into structurally related 4-aminopiperidine (B84694) and other piperidine derivatives. These studies provide a foundational understanding of the chemical features that may contribute to the antifungal potential of this class of compounds.
One of the critical determinants of antifungal activity in the 4-aminopiperidine series is the nature of the substituent on the 4-amino group. Studies have shown that the presence of a long alkyl chain, such as an N-dodecyl (C12) residue, can confer outstanding antifungal activity. mdpi.com This is exemplified by compounds like 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, which have demonstrated significant in vitro antifungal activity against clinically relevant species such as Candida spp. and Aspergillus spp. mdpi.com The lipophilicity imparted by the long alkyl chain is believed to be a key factor in their mechanism of action, which is thought to involve the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com
Furthermore, the substitution on the piperidine nitrogen also influences the antifungal profile. While compounds with benzyl (B1604629) and phenethyl groups at this position have shown notable activity, even derivatives with no substituent or a Boc protecting group on the piperidine nitrogen retained noteworthy antifungal properties when an N-dodecyl group was present at the 4-amino position. mdpi.com This suggests that the N-dodecyl chain at the 4-amino position is a primary driver of the antifungal effect in this chemical series. mdpi.com
In a broader context, other modifications of the piperidine core have also been explored for their antifungal potential. For instance, the conversion of piperidin-4-one derivatives to their thiosemicarbazone counterparts has been shown to significantly enhance antifungal activity. biomedpharmajournal.org This indicates that the introduction of a thiosemicarbazone moiety can be a successful strategy for increasing the antifungal potency of piperidine-based compounds. biomedpharmajournal.org
Conversely, not all piperidine derivatives exhibit antifungal properties. Studies on some novel piperidine compounds revealed that while certain derivatives showed varied levels of inhibition against fungi like Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans, others were completely inactive against the tested fungal species. academicjournals.orgresearchgate.net This highlights the high degree of structural specificity required for antifungal activity within the broader class of piperidine derivatives.
The following table summarizes the antifungal activity of some representative 4-aminopiperidine derivatives, which can serve as a basis for inferring the potential SAR for this compound derivatives.
Table 1: Antifungal Activity of Selected 4-Aminopiperidine Derivatives
| Compound | R1 (Piperidine-N) | R2 (4-Amino-N) | Antifungal Activity (MIC) | Fungal Species |
| 1 | Benzyl | Dodecyl | 1–4 µg/mL | Candida spp. |
| 2 | Benzyl | Dodecyl | 1–8 µg/mL | Aspergillus spp. |
| 3 | Phenethyl | Dodecyl | 1–4 µg/mL | Candida spp. |
| 4 | Phenethyl | Dodecyl | 1–8 µg/mL | Aspergillus spp. |
| 5 | H | Dodecyl | Noteworthy activity | Yarrowia lipolytica |
| 6 | Boc | Dodecyl | Noteworthy activity | Yarrowia lipolytica |
This table is generated based on data for related 4-aminopiperidine compounds and is intended to be illustrative of potential structure-activity relationships.
Mechanistic Investigations of Biological Activity for 3 4 Aminopiperidin 1 Yl Methyl Phenol Derivatives
Identification and Validation of Molecular Targets
The biological effects of 3-[(4-aminopiperidin-1-yl)methyl]phenol derivatives are initiated by their interaction with specific molecular targets within the cell. The identification and validation of these targets are the first steps in unraveling their mechanism of action. Research has pointed towards several potential targets, with the opioid receptor family, particularly the µ-opioid receptor (MOR), being a significant area of investigation for structurally related compounds. nih.gov
For instance, studies on derivatives with a similar scaffold, such as 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one, have demonstrated potent analgesic effects mediated through the µ-opioid receptor. nih.gov Mechanistic studies have shown that these compounds can act as potent MOR agonists. researchgate.net While not the exact same compound, these findings suggest that derivatives of this compound may also exhibit affinity for opioid receptors.
Furthermore, the broader class of piperidine (B6355638) and piperazine (B1678402) derivatives has been shown to interact with a range of G-protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors, as well as various enzymes. nih.govresearchgate.net This highlights the necessity of comprehensive screening approaches to identify the specific molecular targets of this compound derivatives.
In Vitro Elucidation of Mechanistic Pathways
Following the identification of molecular targets, in vitro studies are essential to dissect the downstream signaling pathways and cellular consequences of drug-target interactions.
Modulation of Enzyme Activities
The ability of this compound derivatives to modulate the activity of key enzymes is a critical aspect of their mechanism of action. For example, various piperazine and piperidine derivatives have been investigated as inhibitors of enzymes such as tyrosinase and cyclooxygenase (COX). nih.govresearchgate.netnih.gov Inhibition of these enzymes can lead to anti-inflammatory and other therapeutic effects.
In the context of monoamine oxidase (MAO) inhibition, pyridazinobenzylpiperidine derivatives have been shown to selectively inhibit MAO-B, an enzyme involved in the metabolism of dopamine. researchgate.net This suggests a potential therapeutic application in neurodegenerative diseases. Given the structural similarities, it is plausible that this compound derivatives could also exhibit inhibitory activity against these or other clinically relevant enzymes.
Receptor Binding and Interaction Dynamics
The interaction of these derivatives with their target receptors is a dynamic process that can be characterized by their binding affinity (Ki) and efficacy (e.g., agonist or antagonist activity). For related piperazine compounds, binding assays have been crucial in determining their affinity and selectivity for different receptor subtypes, such as the kappa opioid receptor. nih.gov
For example, a library of 3-(4-substituted piperazin-1-yl)phenols was synthesized and evaluated for their ability to inhibit [35S]GTPγS binding, which is a measure of receptor activation. nih.gov Such studies are vital for understanding the structure-activity relationships and for optimizing the pharmacological profile of these compounds. Molecular dynamics simulations have also been employed to propose the mechanism of receptor activation at an atomic level. nih.gov
Cellular Pathway Interventions (e.g., Apoptosis, Cell Cycle Regulation, Autophagy)
The engagement of molecular targets by this compound derivatives can trigger a cascade of intracellular events, leading to interventions in fundamental cellular pathways. For instance, the activation of certain signaling pathways can lead to the inhibition of cell proliferation or the induction of apoptosis (programmed cell death), which are key mechanisms in cancer therapy.
While direct evidence for the effect of this compound on these specific pathways is still emerging, studies on related compounds provide valuable insights. For example, the anti-inflammatory effects of some piperazine derivatives are linked to the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses. researchgate.net
Comparative Mechanistic Studies with Related Chemical Entities
To better understand the unique mechanistic properties of this compound derivatives, it is informative to compare them with structurally or functionally related chemical entities. For example, comparing the receptor binding profiles of different N-substituted piperazine analogues can reveal the structural determinants of receptor selectivity and potency. nih.gov
| Compound/Derivative Class | Molecular Target(s) | Observed Effect(s) |
| 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one | µ-Opioid Receptor (MOR) | Potent analgesic activity nih.gov |
| 3-(4-Substituted piperazin-1-yl)phenols | Kappa Opioid Receptor | Antagonist properties nih.gov |
| Pyridazinobenzylpiperidine derivatives | Monoamine Oxidase B (MAO-B) | Selective inhibition researchgate.net |
| Ferrocenyl(piperazine-1-yl)methanone-based derivatives | NF-κB Signaling Pathway | Inhibition of inflammation researchgate.net |
Preclinical Research into Biological Activities of 3 4 Aminopiperidin 1 Yl Methyl Phenol and Its Derivatives
Anticancer Efficacy in Preclinical Models
Derivatives of the 4-aminopiperidine (B84694) scaffold, a core component of 3-[(4-Aminopiperidin-1-yl)methyl]phenol, have demonstrated notable anticancer properties in various preclinical studies.
In Vitro Cytotoxicity Assessments Against Cancer Cell Lines
The cytotoxic potential of piperidine (B6355638) and 4-aminopiperidine derivatives has been evaluated against a range of human cancer cell lines. These studies are crucial in determining the preliminary anticancer activity of new compounds.
One study synthesized a series of novel piperidine derivatives and evaluated their antiproliferative activities. Among them, compound 17a displayed powerful anticancer activity against the PC3 prostate cancer cell line with an IC50 value of 0.81 µM, which was significantly better than the standard chemotherapeutic agent 5-fluorouracil. proquest.com
Another research effort focused on amidinopiperidine-based compounds, which showed selective cytotoxicity towards Burkitt's lymphoma cells. researchgate.net For instance, compound 2 exhibited an IC50 of 6.7 µM for Ramos cells. researchgate.net Furthermore, a separate study on novel piperidones identified compounds P3, P4, and P5, which exhibited tumor-selective cytotoxicity. The average CC50 values of these compounds towards nine tumorigenic cell lines were 2.26 µM, 1.91 µM, and 1.52 µM, respectively. nih.gov
A 4-aminopiperidine derivative, EM127, was found to attenuate the proliferation of the MDA-MB-231 breast cancer cell line at low micromolar concentrations. nih.govresearchgate.net This highlights the potential of the 4-aminopiperidine scaffold in developing targeted cancer therapies.
Table 1: In Vitro Cytotoxicity of Selected Piperidine Derivatives
| Compound | Cancer Cell Line | IC50/CC50 (µM) | Source |
|---|---|---|---|
| Compound 17a | PC3 (Prostate) | 0.81 | proquest.com |
| Compound 2 | Ramos (Burkitt's Lymphoma) | 6.7 | researchgate.net |
| P3 | Average of 9 cell lines | 2.26 | nih.gov |
| P4 | Average of 9 cell lines | 1.91 | nih.gov |
| P5 | Average of 9 cell lines | 1.52 | nih.gov |
Investigations into Apoptosis Induction and Cell Proliferation Inhibition
A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death, in cancer cells. Several studies have indicated that piperidine derivatives are capable of inducing apoptosis.
For example, further biological studies on compound 17a, a potent cytotoxic agent, revealed that it could suppress colony formation and induce apoptosis in PC3 cells. proquest.com The induction of apoptosis is a desirable characteristic for an anticancer drug, as it leads to the elimination of cancer cells. nih.gov
Piperine (B192125), a naturally occurring piperidine derivative, has been shown to induce apoptosis in various cancer cell lines through the activation of caspase-3 and caspase-9. nih.gov Similarly, other novel piperidine derivatives have been identified as colchicine (B1669291) binding site inhibitors that induce apoptosis. nih.gov The treatment with these compounds leads to the activation of the intrinsic pathway of apoptosis. nih.gov
Inhibition of cell proliferation is another important aspect of anticancer therapy. The 4-aminopiperidine derivative EM127 was shown to attenuate the proliferation of the MDA-MB-231 breast cancer cell line. nih.govresearchgate.net This suggests that compounds based on this scaffold can interfere with the uncontrolled growth of cancer cells.
Autophagy Modulation in Cancer Cell Systems
Autophagy is a cellular process that involves the degradation of cellular components. Its role in cancer is complex, as it can either promote or suppress tumor growth depending on the context. Some therapeutic strategies aim to modulate autophagy to enhance the efficacy of anticancer treatments. mdpi.comresearchgate.net
While the direct effect of this compound on autophagy has not been extensively studied, some antipsychotic drugs, which can include a piperidine moiety, have been shown to modulate autophagy. nih.govcell-stress.com For instance, some antipsychotics have been found to stimulate autophagy in non-neuronal cells. nih.gov The modulation of autophagy by piperine has also been reported as one of its neuroprotective mechanisms, suggesting that this capability could extend to its anticancer effects. nih.gov
Further research is needed to elucidate the specific effects of this compound and its close derivatives on autophagy in cancer cells and to determine whether this modulation contributes to their potential anticancer activity.
Investigations in Neurological Disorder Models
The 4-aminopiperidine scaffold is also of interest for its potential therapeutic applications in neurological disorders.
Assessment of Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibition
Adaptor-associated kinase 1 (AAK1) is a protein kinase that plays a role in clathrin-mediated endocytosis and is considered a promising target for the treatment of neuropathic pain and other neurological conditions. researchgate.netnih.gov The inhibition of AAK1 is a key area of research in the development of new analgesics. nih.gov
While there are no direct studies on the AAK1 inhibitory activity of this compound, the 4-aminopiperidine moiety is a structural feature found in some AAK1 inhibitors. The development of novel AAK1 inhibitors is an active area of research, with chemical proteomics approaches being used to identify and optimize lead compounds. doaj.orgeurekalert.org For instance, a novel AAK1 inhibitor, TIM-098a, was developed with an IC50 of 0.24 µM. doaj.org The potential for compounds containing the 4-aminopiperidine scaffold to act as AAK1 inhibitors warrants further investigation.
Modulatory Effects on Neuronal Conduction
Compounds that can modulate neuronal conduction have therapeutic potential in a variety of neurological disorders. 4-Aminopyridine, a related compound, is known to be a potassium channel blocker that can improve neuronal conduction and is used in the treatment of multiple sclerosis. nih.gov
Derivatives of 4-aminopiperidine have been investigated as potential cognition-enhancing drugs. nih.govunifi.it One such derivative was found to be active at a very low dose in a mouse passive avoidance test, suggesting its potential for treating cognitive deficits in neurodegenerative diseases like Alzheimer's disease. nih.gov These effects are likely due to the modulation of neuronal signaling pathways. The neuroprotective effects of piperine, a piperidine alkaloid, have also been attributed to its ability to modulate various signaling pathways in the central nervous system. nih.govaginganddisease.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-fluorouracil |
| Piperine |
| EM127 |
| TIM-098a |
Antimicrobial Efficacy in Preclinical Models
The therapeutic potential of this compound and its derivatives extends to their antimicrobial properties. Preclinical research has begun to uncover the efficacy of this structural class against a range of pathogenic bacteria and fungi. These investigations are crucial in the effort to combat infectious diseases, particularly in light of increasing antimicrobial resistance.
Studies on Antibacterial Activity
Derivatives of aminopiperidine have been synthesized and evaluated for their antibacterial properties, demonstrating notable efficacy, particularly against Gram-positive bacteria. nih.gov In an effort to develop novel peptide deformylase (PDF) inhibitors, a series of aminopiperidine derivatives were created and tested. These compounds exhibited significant antimicrobial activity against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov
Further research into quinolone and naphthyridone derivatives incorporating a 4-aminopiperidine scaffold revealed potent antibacterial activity. nih.gov Specifically, certain compounds in this series demonstrated strong inhibitory action against a panel of 15 Gram-positive strains, which included resistant phenotypes such as MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov The minimum inhibitory concentrations (MICs) for these promising derivatives were found to be in the range of <0.008 to 0.5 μg/mL against these challenging pathogens. nih.gov While generally less active against Gram-negative strains, these findings highlight the potential of the aminopiperidine core in designing new agents to combat resistant Gram-positive infections. nih.gov Other studies on piperidine derivatives have also reported varying degrees of antibacterial activity when tested against several bacterial species. researchgate.net
Table 1: Antibacterial Activity of Selected Aminopiperidine Derivatives
| Compound Class | Bacterial Strains Tested | Key Findings | Reference |
|---|---|---|---|
| Aminopiperidine PDF Inhibitors | MRSA, VRE, PRSP | Demonstrated remarkable antimicrobial properties and in vivo efficacy. | nih.gov |
| Quinolone/Naphthyridone Derivatives with 4-Aminopiperidine | Gram-positive strains (including MRSA, MRSE) | Showed strong antibacterial activity with MICs <0.008–0.5μg/mL. | nih.gov |
| Phenylaminonaphthoquinones | Staphylococcus aureus, Proteus mirabilis, Enterococcus faecalis | Compounds 1, 3, and 5 showed superior activity against S. aureus compared to standard antibiotics. | mdpi.com |
| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol (B47542) | Klebsiella pneumoniae, Bacillus cereus, Staphylococcus aureus, Escherichia coli | MIC of 1 mg/ml for K. pneumoniae and B. cereus; 3 and 5 mg/ml for S. aureus and E. coli, respectively. | ijmm.ir |
Research on Antifungal Activity and Ergosterol (B1671047) Biosynthesis Inhibition
A significant body of preclinical research has focused on the antifungal potential of 4-aminopiperidine derivatives, identifying them as a novel class of agents that target ergosterol biosynthesis. nih.govresearchgate.net Ergosterol is a vital component of the fungal cell membrane, and its disruption is a proven strategy for effective antifungal therapy.
Studies have shown that aminopiperidine derivatives exhibit potent antifungal activity against major pathogenic yeasts, such as Candida albicans, and various species of Aspergillus. nih.govnih.govmdpi.com The mechanism of action for these compounds involves the inhibition of key enzymes in the later stages of the ergosterol biosynthesis pathway. nih.gov Specifically, analysis of sterol patterns following treatment with these derivatives indicates the inhibition of sterol C14-reductase and sterol C8-isomerase. nih.govresearchgate.net This dual inhibition leads to the accumulation of abnormal sterols, such as ignosterol, and a depletion of mature ergosterol in the fungal cell membrane. nih.gov
Electron microscopy analysis has confirmed that this disruption of ergosterol synthesis results in partial damage to the cell membrane of C. albicans. nih.gov Genetic studies in Saccharomyces cerevisiae further support these findings, identifying the ERG24 gene, which encodes the C-14 reductase enzyme, as being responsible for resistance to these compounds. nih.gov This strongly suggests that the Erg24p enzyme is the primary target. nih.gov
In vitro testing has quantified the antifungal potency of these derivatives. For instance, two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as particularly promising candidates based on their activity against a panel of clinically relevant Candida and Aspergillus isolates. nih.govmdpi.com
Table 2: Antifungal Activity and Mechanism of Aminopiperidine Derivatives
| Fungal Species | Proposed Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Candida albicans | Inhibition of C-14 reduction in the ergosterol synthesis pathway. | Accumulation of abnormal sterols (ignosterol), partial disruption of the cell membrane. | nih.gov |
| Candida spp., Aspergillus spp. | Dual inhibition of sterol C14-reductase and sterol C8-isomerase. | Promising in vitro antifungal activity against a broad range of clinical isolates. | nih.govresearchgate.netmdpi.com |
| Yarrowia lipolytica | Inhibition of ergosterol biosynthesis. | Several derivatives showed complete growth inhibition in the same range as reference antifungals. | mdpi.com |
Computational Chemistry and Theoretical Studies of 3 4 Aminopiperidin 1 Yl Methyl Phenol
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-[(4-Aminopiperidin-1-yl)methyl]phenol, DFT calculations can elucidate its fundamental chemical properties. These theoretical studies are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure a high level of accuracy in the calculated parameters.
Molecular Structure Optimization and Conformational Analysis
The first step in a DFT study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its structure.
Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds. The piperidine (B6355638) ring typically adopts a stable chair conformation. The orientation of the aminopiperidinyl)methyl group relative to the phenol (B47542) ring can lead to different conformers with varying energies. Computational studies can identify the global minimum energy conformer, which is the most likely structure to be observed experimentally.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (Phenol) | 1.36 Å |
| O-H (Phenol) | 0.96 Å | |
| C-N (Piperidine) | 1.47 Å | |
| C-C (Aromatic) | 1.39 - 1.41 Å | |
| Bond Angle | C-O-H (Phenol) | 109.5° |
| C-N-C (Piperidine) | 112.0° | |
| Dihedral Angle | C-C-C-C (Aromatic) | ~0° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized on the electron-rich phenol ring and the amino group, while the LUMO may be distributed over the aromatic system.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 5.8 |
| Electron Affinity | 0.5 |
| Electronegativity (χ) | 3.15 |
| Chemical Hardness (η) | 2.65 |
| Softness (S) | 0.19 |
| Electrophilicity Index (ω) | 1.87 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, indicating these are sites for hydrogen bonding and electrophilic interactions. Positive potential would be expected around the hydrogen atoms of the hydroxyl and amino groups.
Prediction of Spectroscopic Properties
DFT calculations can accurately predict various spectroscopic properties, which can be compared with experimental data to validate the computational model.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the O-H stretch of the phenol, the N-H stretches of the amino group, and the C-N stretching of the piperidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com In drug discovery, it is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
For this compound, molecular docking studies could be employed to investigate its potential interactions with various biological targets, such as enzymes or receptors. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose.
The results of a docking study would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. For instance, the hydroxyl group of the phenol and the amino group of the piperidine could act as hydrogen bond donors or acceptors, while the aromatic ring could engage in pi-pi stacking or hydrophobic interactions.
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Affinity | -8.5 kcal/mol |
| Interacting Residues | Tyr84, Asp121, Phe290 |
| Hydrogen Bonds | O-H (phenol) with Asp121, N-H (amino) with Tyr84 |
| Hydrophobic Interactions | Phenol ring with Phe290 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are developed by correlating physicochemical properties or structural features of molecules (descriptors) with their experimentally determined activities.
To build a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with known biological activities (e.g., inhibitory concentrations, IC₅₀) would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to develop a predictive model. researchgate.net
A robust QSAR model can be used to:
Predict the activity of new, unsynthesized compounds.
Understand the structural requirements for a particular biological activity.
Guide the design of more potent analogs.
For example, a QSAR study might reveal that the antioxidant activity of phenolic compounds is strongly correlated with the energy of the highest occupied molecular orbital (E_HOMO) and the number of hydroxyl groups. jbcpm.com
Analytical Research Methodologies for Characterization in Academic Settings
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of a newly synthesized compound. A combination of techniques is typically used to piece together the complete structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HHCOSY)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-[(4-Aminopiperidin-1-yl)methyl]phenol, one would expect to observe distinct signals for the aromatic protons of the phenol (B47542) ring, the methylene (B1212753) bridge protons, and the protons on the piperidine (B6355638) ring. The integration of these signals would correspond to the number of protons in each environment.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.10 | t | 1H | Ar-H |
| 6.75 | d | 1H | Ar-H |
| 6.70 | d | 1H | Ar-H |
| 6.65 | s | 1H | Ar-H |
| 3.45 | s | 2H | Ar-CH₂-N |
| 2.90 | m | 1H | Piperidine C4-H |
| 2.80 | d | 2H | Piperidine C2/C6-H (eq) |
| 2.10 | t | 2H | Piperidine C2/C6-H (ax) |
| 1.80 | d | 2H | Piperidine C3/C5-H (eq) |
¹³C NMR Spectroscopy: This analysis identifies the number of chemically distinct carbon atoms. The spectrum would show characteristic signals for the aromatic carbons (with the carbon attached to the hydroxyl group being the most deshielded), the methylene bridge carbon, and the carbons of the piperidine ring.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 157.5 | Ar-C-OH |
| 140.0 | Ar-C-CH₂ |
| 129.5 | Ar-CH |
| 119.0 | Ar-CH |
| 115.0 | Ar-CH |
| 114.5 | Ar-CH |
| 62.0 | Ar-CH₂-N |
| 53.0 | Piperidine C2/C6 |
| 49.0 | Piperidine C4 |
HHCOSY (Homonuclear Correlation Spectroscopy): This 2D NMR technique establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to confirm the connectivity of the protons within the piperidine ring and to assign the ortho, meta, and para protons on the phenol ring.
Mass Spectrometry (MS, ESI-MS, LC-MS/MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
Electrospray Ionization Mass Spectrometry (ESI-MS): As a soft ionization technique, ESI-MS is ideal for determining the molecular weight of polar molecules like this compound. The expected result would be the observation of the protonated molecule [M+H]⁺.
Hypothetical ESI-MS Data Table
| m/z | Ion |
|---|
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. It would be used to analyze the fragmentation of the parent ion, providing further structural confirmation. Key fragmentations would likely involve the cleavage of the benzylic C-N bond and fragmentation of the piperidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands.
Hypothetical IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400-3200 | Broad | O-H and N-H stretching |
| 3050-3010 | Medium | Aromatic C-H stretching |
| 2950-2850 | Strong | Aliphatic C-H stretching |
| 1600, 1480 | Medium | Aromatic C=C stretching |
| 1250 | Strong | Phenolic C-O stretching |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The phenol ring in the compound would give rise to characteristic absorbance peaks in the UV region. The position and intensity of these peaks can be influenced by the solvent and the pH.
Hypothetical UV-Visible Spectroscopy Data Table
| Wavelength (λmax) nm | Molar Absorptivity (ε) M⁻¹cm⁻¹ | Solvent |
|---|
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are essential for determining the purity of a synthesized compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would typically be developed. The method would involve optimizing the column, mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a modifier like formic acid or trifluoroacetic acid), flow rate, and detection wavelength (typically set at the λmax determined by UV-Vis spectroscopy). A high purity sample would show a single major peak. The presence of other peaks would indicate impurities, and their peak areas could be used to estimate their relative amounts.
Hypothetical HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective preliminary analytical tool in academic laboratories for assessing the purity of this compound and for monitoring the progress of its synthesis. orgchemboulder.com This technique separates compounds based on their differential partitioning between a stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase. chemistryhall.com
The polarity of the compound, influenced by the phenolic hydroxyl group and the amino group on the piperidine ring, dictates its interaction with the stationary phase and its mobility in the eluting solvent.
Stationary Phase: For a polar compound like this compound, a standard silica gel (SiO₂) plate is the most common stationary phase. chemistryhall.com Silica gel is slightly acidic, which can sometimes lead to streaking of basic compounds like amines. orgchemboulder.com In such cases, a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, can be added to the mobile phase to improve the spot shape. orgchemboulder.com Alternatively, alumina (B75360) (Al₂O₃) plates can be used as a neutral stationary phase. chemistryhall.com
Mobile Phase (Eluent): The choice of mobile phase is critical for achieving good separation. A mixture of a relatively nonpolar solvent and a more polar solvent is typically used. For a compound of intermediate to high polarity, common solvent systems would include mixtures of ethyl acetate/hexanes, dichloromethane/methanol, or chloroform/methanol. The ratio of the solvents is adjusted to achieve an optimal retardation factor (Rf) value, ideally between 0.3 and 0.7 for the compound of interest.
Visualization: Since this compound is not inherently colored, various visualization techniques are employed to observe the separated spots on the TLC plate. These include:
UV Light: If the compound contains a chromophore, such as the phenyl ring, it may be visualized under ultraviolet (UV) light (typically at 254 nm) as a dark spot on a fluorescent background.
Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as brown spots.
Staining Reagents: Several chemical stains can be used to visualize the spots. For a compound containing an amino group, a ninhydrin (B49086) solution is a highly effective stain, which upon heating, typically produces a characteristic purple or pink spot. chemistryhall.com A potassium permanganate (B83412) (KMnO₄) stain can also be used, which reacts with the phenol and amine groups, appearing as a yellow-brown spot on a purple background.
A representative data table for TLC analysis of a compound with similar functional groups is presented below:
| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Rf Value (Approximate) | Observations |
| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (9:1) | UV (254 nm), Ninhydrin | 0.45 | Single, well-defined spot indicating a high degree of purity. |
| Silica Gel 60 F₂₅₄ | Ethyl Acetate:Hexane:Triethylamine (5:4.5:0.5) | Iodine | 0.50 | Improved spot shape with the addition of a basic modifier. |
| Alumina | Chloroform:Methanol (9.5:0.5) | KMnO₄ | 0.60 | Good separation, alternative stationary phase to mitigate acidic effects. |
Preparative Chromatography for Compound Isolation
Following a successful synthesis, preparative chromatography is an essential technique for the purification and isolation of this compound in sufficient quantities for further characterization and research. rssl.com This method operates on the same principles as analytical chromatography but on a larger scale to separate the target compound from unreacted starting materials, byproducts, and other impurities. rssl.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity isolation, Prep-HPLC is the method of choice. It offers superior resolution and efficiency compared to other preparative techniques.
Stationary Phase: Reversed-phase columns, such as those packed with C18-bonded silica, are commonly used for the purification of polar organic compounds. The nonpolar stationary phase retains the compound based on its hydrophobic character, and a polar mobile phase is used for elution.
Mobile Phase: A typical mobile phase for reversed-phase Prep-HPLC would be a gradient of water and an organic solvent like acetonitrile or methanol. A buffer, such as formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%), is often added to the mobile phase to improve peak shape and reproducibility by protonating the amine functionalities.
Detection: A UV detector is commonly used to monitor the elution of the compound, with the detection wavelength set to an absorbance maximum of the phenyl group.
Fraction Collection: An automated fraction collector is used to collect the eluent containing the purified compound as it exits the column. The purity of the collected fractions is then confirmed by analytical HPLC or TLC.
Flash Column Chromatography: For larger-scale purifications where high resolution is not as critical, flash column chromatography is a faster and more economical alternative.
Stationary Phase: Silica gel is the most common stationary phase.
Mobile Phase: A solvent system developed during TLC analysis is typically adapted for flash chromatography. A slightly less polar solvent system than that used for TLC is often employed to ensure the compound elutes from the column in a reasonable volume. A common mobile phase could be a gradient of methanol in dichloromethane.
A summary of typical preparative chromatography conditions for a similar compound is provided in the table below:
| Technique | Stationary Phase | Mobile Phase System | Detection Method | Expected Outcome |
| Preparative HPLC | C18 Silica (10 µm) | Water (0.1% TFA) / Acetonitrile (0.1% TFA) Gradient | UV at 254 nm | High-purity (>98%) isolation of the target compound. |
| Flash Column Chromatography | Silica Gel (40-63 µm) | Dichloromethane to 10% Methanol in Dichloromethane Gradient | TLC with UV/Stain | Isolation of the compound with good purity (>95%) for subsequent studies. |
Advanced Electrochemical Characterization Methods
Electrochemical methods provide valuable insights into the redox properties of this compound, particularly concerning the phenolic hydroxyl group, which is susceptible to oxidation. nih.govbenthamdirect.com These techniques can be used to determine the oxidation potential of the compound, which is related to its antioxidant activity, and to study its electrochemical behavior. mdpi.com
Cyclic Voltammetry (CV): Cyclic voltammetry is a powerful and widely used electrochemical technique for studying the redox behavior of electroactive species. In a typical CV experiment, the potential of a working electrode is swept linearly from an initial potential to a final potential and then back again, while the resulting current is measured.
For this compound, CV can be used to:
Determine the Oxidation Potential: The phenolic hydroxyl group can be oxidized to a phenoxy radical. The potential at which this oxidation occurs provides information about the ease of electron donation and can be correlated with the compound's antioxidant potential. nih.gov
Investigate Reaction Mechanisms: The shape of the cyclic voltammogram can reveal information about the stability of the oxidized species and whether the oxidation process is reversible or irreversible. The oxidation of many phenolic compounds is an irreversible process. mdpi.com
Study the Effect of pH: The oxidation potential of phenols is often pH-dependent. mdpi.com By performing CV experiments at different pH values, the number of protons and electrons involved in the oxidation process can be determined.
Experimental Setup: A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The experiment is conducted in a suitable electrolyte solution, such as a phosphate (B84403) buffer, at a specific pH.
Differential Pulse Voltammetry (DPV): Differential pulse voltammetry is a more sensitive technique than CV and is often used for quantitative analysis. It can provide better resolution for overlapping peaks and lower detection limits. mdpi.com DPV would be particularly useful for determining the concentration of this compound in a sample.
A summary of electrochemical data that could be expected for a phenolic compound is presented below:
| Technique | Working Electrode | Supporting Electrolyte (pH 7.4) | Parameter Measured | Typical Value for a Phenolic Compound | Significance |
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode | 0.1 M Phosphate Buffer | Anodic Peak Potential (Epa) | +0.5 to +0.8 V vs. Ag/AgCl | Indicates the potential at which the phenol is oxidized. |
| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode | 0.1 M Phosphate Buffer | Peak Current (Ip) | Proportional to concentration | Allows for sensitive quantification of the compound. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-[(4-Aminopiperidin-1-yl)methyl]phenol with high purity?
- Methodological Answer : Microwave-assisted synthesis is a validated approach for optimizing reaction efficiency. For example, a modified Schiff base preparation (similar to ) involves dissolving equimolar reactants in anhydrous methanol under microwave irradiation (800 W, 8 minutes). Post-reaction cooling and recrystallization in methanol/water yield high-purity crystals. Purity is confirmed via TLC, and yields (~72%) are typical for such reactions. Structural integrity is verified using NMR and mass spectrometry.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm proton and carbon environments. For instance, the phenolic -OH proton typically appears as a singlet near δ 9-10 ppm.
- Crystallography : Single-crystal X-ray diffraction (SHELX programs ) resolves bond lengths and dihedral angles. For example, in analogous piperidine-phenol derivatives, intramolecular hydrogen bonds (e.g., O–H⋯Br) stabilize the crystal lattice, with planar deviations <0.03 Å .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Exposure Mitigation : In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in airtight containers at -20°C to prevent degradation, as recommended for structurally similar amines .
Advanced Research Questions
Q. What strategies are employed to assess the biological activity of this compound in kinase inhibition assays?
- Methodological Answer :
- In Vitro Assays : Use fluorescence-based kinase inhibition assays (e.g., Adapta™ Kinase Assay) to measure IC values. For AAK1 inhibitors like BMS-901715 (structurally related), IC values <100 nM are typical .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects. Dose-response curves and statistical analysis (e.g., Z’-factor validation) ensure reproducibility.
Q. How do researchers resolve contradictions in solubility data for phenolic derivatives in different solvent systems?
- Methodological Answer :
- Phase Equilibrium Studies : Conduct liquid-liquid equilibrium (LLE) experiments (e.g., ternary systems like MIBK-water-phenol ) to model solubility. Use the NRTL equation to correlate experimental data, with deviations <2% between predicted and observed values.
- Contradiction Analysis : Compare results with computational predictions (e.g., COSMO-RS) to identify discrepancies caused by solvent polarity or hydrogen-bonding interactions.
Q. What experimental approaches are used to determine the molecular interactions between this compound and its protein targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., AAK1) and refine structures using SHELXL . Analyze binding pockets for π-π stacking (phenol ring) and hydrogen bonding (piperidine NH).
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns trajectories. Calculate binding free energies (MM-PBSA/GBSA) to validate thermodynamic stability.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
